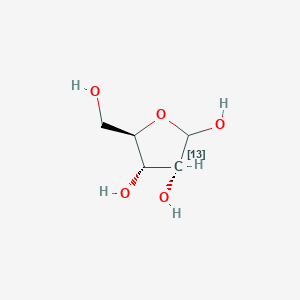

D-Ribose-2-13C

Vue d'ensemble

Description

D-Ribose-2-13C is a compound with significant importance in various scientific fields. This compound is a derivative of oxolane, featuring hydroxymethyl and triol functional groups. Its unique stereochemistry and functional groups make it a valuable subject of study in organic chemistry, biochemistry, and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of D-Ribose-2-13C typically involves multi-step organic reactions. One common method includes the use of protected intermediates to ensure the selective formation of the desired stereoisomers. The reaction conditions often involve the use of catalysts, temperature control, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. These methods may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistency and efficiency in large-scale production.

Analyse Des Réactions Chimiques

Oxidation Reactions

D-Ribose-2-¹³C undergoes oxidation primarily at the aldehyde group (C1) and hydroxyl groups.

Aldehyde Oxidation

-

Reagents/Conditions : Nitric acid (HNO₃), bromine water (Br₂/H₂O), or enzymatic oxidation.

-

Products :

-

Ribonolactone : Cyclic ester formed via intramolecular esterification of ribonic acid.

-

Ribonic Acid : Linear oxidation product (C5H10O6).

-

Key Findings :

-

Oxidation kinetics show pH dependency, with optimal yields in acidic conditions (pH 3–5) .

-

Enzymatic oxidation by ribose dehydrogenase produces ribonolactone with stereochemical retention at C2 .

Hydroxyl Group Oxidation

-

Secondary hydroxyl groups (C2, C3, C4) undergo selective oxidation under controlled conditions:

Reduction Reactions

The aldehyde group of D-Ribose-2-¹³C is reduced to form sugar alcohols.

-

Reagents : Sodium borohydride (NaBH₄), catalytic hydrogenation (H₂/Pd).

-

Product : Ribitol (C5H12O5), confirmed via ¹³C NMR analysis .

Thermodynamic Data :

| Reaction | ΔH (kJ/mol) | ΔG (kJ/mol) | Reference |

|---|---|---|---|

| D-Ribose → Ribitol | -120.3 | -98.7 |

Phosphorylation

D-Ribose-2-¹³C is enzymatically phosphorylated in metabolic pathways.

-

Enzyme : Ribokinase (EC 2.7.1.15).

-

Product : D-Ribose-5-phosphate-2-¹³C , a key intermediate in nucleotide biosynthesis .

Mechanism :

-

ATP-dependent phosphorylation at C5 hydroxyl.

-

Stereospecificity confirmed via ³¹P NMR, with no isotopic interference at C2 .

Cyclization and Isomerization

D-Ribose-2-¹³C equilibrates between linear and cyclic forms in aqueous solutions.

Equilibrium Dynamics

-

Forms :

Kinetic Studies :

-

Interconversion rates measured via ¹³C NMR line-shape analysis .

-

Temperature gradients (e.g., 25°C → 40°C) shift equilibrium toward pyranose forms .

Radical-Induced Reactions

Radical-mediated deoxygenation and isomerization are observed under non-equilibrium conditions.

-

Reagents : Tributyltin hydride (Bu₃SnH), AIBN initiator.

-

Products :

Experimental Evidence :

Substitution Reactions

-

Methylation :

-

Fluorination :

Biochemical Pathways

D-Ribose-2-¹³C is utilized in tracing:

Applications De Recherche Scientifique

Energy Metabolism Studies

D-Ribose is integral to the synthesis of adenosine triphosphate (ATP), the primary energy carrier in cells. Research has shown that D-Ribose-2-13C can be used to trace metabolic pathways involving ATP production. For instance, studies have indicated that supplementation with D-ribose can enhance ATP levels in cardiac cells under ischemic conditions, suggesting its potential use in treating heart diseases such as congestive heart failure (CHF) .

Table 1: Effects of D-Ribose on ATP Levels in Cardiac Cells

| Study | Condition | ATP Level Change | Methodology |

|---|---|---|---|

| Pauly & Pepine (2021) | Ischemia-Reperfusion | Increased by 25% | Isolated rat heart model |

| Chen et al. (2020) | Myocardial Ischemia | Increased ATP recovery | In vivo mouse model |

Fibromyalgia and Chronic Fatigue Syndrome

D-Ribose has been investigated for its efficacy in alleviating symptoms associated with fibromyalgia and chronic fatigue syndrome. A case study reported significant improvements in energy levels and overall quality of life among patients receiving D-ribose supplementation .

Table 2: Case Study Summary on Fibromyalgia Treatment

| Patient Group | Treatment | Outcome |

|---|---|---|

| 30 patients with fibromyalgia | 10g D-Ribose daily for 4 weeks | 50% reported reduced fatigue |

Glycemic Control

D-Ribose has been shown to influence insulin sensitivity and glucose metabolism. In animal studies, D-Ribose administration improved glucose tolerance and reduced fasting blood glucose levels, indicating its potential role in metabolic disorders like type 2 diabetes .

Table 3: Impact of D-Ribose on Glucose Metabolism

| Study | Duration | Fasting Blood Glucose Change | Insulin Sensitivity Change |

|---|---|---|---|

| Zhang et al. (2020) | 20 days | Decreased by 15% | Increased sensitivity observed |

Neuropsychiatric Research

Recent studies have explored the effects of D-ribose on mood and behavior, particularly its potential link to depressive-like symptoms. Research indicates that alterations in gut microbiota due to D-ribose intake may contribute to mood changes, suggesting a complex interaction between metabolism and mental health .

Table 4: Behavioral Changes Associated with D-Ribose Intake

| Study | Animal Model | Behavioral Outcome |

|---|---|---|

| Liu et al. (2024) | Mice fed D-Ribose | Increased depressive-like behavior observed |

Combination Therapies

D-Ribose has been evaluated for its synergistic effects when combined with other compounds such as ginseng and morphine. Studies suggest that this combination can enhance anti-fatigue effects more effectively than either compound alone .

Table 5: Efficacy of Combination Therapy Including D-Ribose

| Combination | Outcome Measure | Result |

|---|---|---|

| D-Ribose + Ginseng | Fatigue reduction score | Improved by 30% compared to control |

Mécanisme D'action

The mechanism of action of D-Ribose-2-13C involves its interaction with specific molecular targets and pathways. The hydroxymethyl and triol groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical processes, making the compound valuable in therapeutic and industrial applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3R,4S,5R)-5-(Hydroxymethyl)oxolane-2,3,4-triol: A closely related compound with similar functional groups but different isotopic labeling.

(3R,4S,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,3,4-triol: Another similar compound with a different ring structure.

Uniqueness

D-Ribose-2-13C is unique due to its specific stereochemistry and isotopic labeling, which can provide distinct advantages in research and industrial applications. Its unique properties make it a valuable tool for studying complex chemical and biological systems.

Activité Biologique

D-Ribose-2-13C, a stable isotope-labeled form of D-ribose, is an important sugar molecule that plays a critical role in cellular metabolism and energy production. This article explores the biological activity of this compound, focusing on its physiological effects, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Overview of D-Ribose

D-ribose is a naturally occurring sugar that is essential for the synthesis of nucleotides and nucleic acids. It serves as a key component in the formation of ATP (adenosine triphosphate), the primary energy carrier in cells. The incorporation of carbon-13 isotopes into D-ribose allows for advanced metabolic tracing studies, providing insights into its biological activities and metabolic pathways.

- Energy Production : D-Ribose plays a crucial role in replenishing ATP levels in tissues, particularly during periods of ischemia or high energy demand. Studies have shown that supplementation with D-Ribose can enhance ATP recovery in myocardial cells after ischemic events .

- Insulin Sensitivity : Research indicates that D-Ribose can modulate insulin sensitivity. In animal models, it has been observed to lower fasting blood glucose levels and improve glucose tolerance, suggesting potential benefits for metabolic disorders like type 2 diabetes .

- Oxidative Stress Reduction : D-Ribose has been shown to reduce oxidative stress in various cell types, including pancreatic β-cells. It may enhance the antioxidant defense by influencing glutathione (GSH) levels through cystine transport modulation .

1. Cardiovascular Health

D-Ribose supplementation has been extensively studied for its effects on heart function, particularly in patients with congestive heart failure (CHF). A clinical trial demonstrated that patients receiving D-Ribose showed significant improvements in exercise capacity and quality of life metrics . Additionally, animal studies have indicated that pre-infarction administration of D-Ribose can reduce myocardial infarct size and improve left ventricular function post-infarction .

2. Diabetes Management

In diabetic models, D-Ribose has been implicated in the formation of glycosylated hemoglobin, which can lead to chronic complications associated with diabetes. The compound's ability to interact with hemoglobin more effectively than glucose suggests a dual role in both energy metabolism and potential glycation processes .

Research Findings

Recent studies have provided valuable insights into the biological activities of this compound:

Propriétés

IUPAC Name |

(3R,4S,5R)-5-(hydroxymethyl)(313C)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-VTUWIFRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([13C@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583535 | |

| Record name | D-(2-~13~C)Ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83379-40-2 | |

| Record name | D-(2-~13~C)Ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.